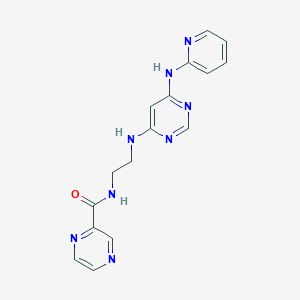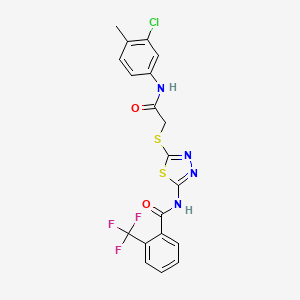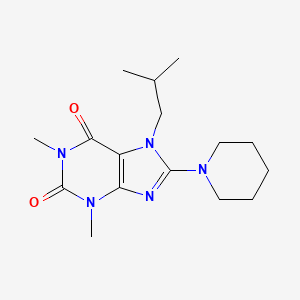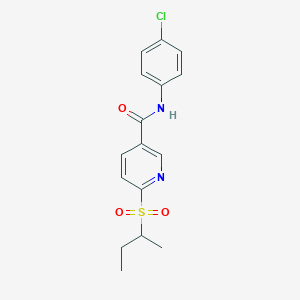
N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C16H16N8O and its molecular weight is 336.359. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds, such as n-(pyridin-2-yl)amides, have been synthesized and studied for their varied medicinal applications . These compounds serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
N-(pyridin-2-yl)amides, which are structurally similar, were formed via c–c bond cleavage promoted by i2 and tbhp . The reaction conditions were mild and metal-free . This suggests that the compound might interact with its targets through similar chemical reactions.
Biochemical Pathways
It’s worth noting that similar compounds have shown to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they may affect the biochemical pathways related to this bacterium.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , indicating that they may have antimicrobial effects.
Properties
IUPAC Name |
N-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8O/c25-16(12-10-17-5-6-18-12)21-8-7-20-14-9-15(23-11-22-14)24-13-3-1-2-4-19-13/h1-6,9-11H,7-8H2,(H,21,25)(H2,19,20,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUXSBVFAGSHJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC=NC(=C2)NCCNC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE](/img/structure/B2871058.png)

![Endo-bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B2871060.png)
![N-{3-[4-(dimethylamino)phenyl]propyl}-2-phenylethane-1-sulfonamide](/img/structure/B2871061.png)
![1-[2-(Tert-butoxy)-2-oxoethyl]-2-oxopiperidine-3-carboxylic acid](/img/structure/B2871064.png)
![3-(5-Bromo-2-methoxyphenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]propanamide](/img/structure/B2871065.png)
![2-Chloro-1-(9-chloro-3,4-dihydro-1H-pyrazino[1,2-a]indol-2-yl)propan-1-one](/img/structure/B2871069.png)
![methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2871070.png)


![1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-phenylpropan-1-one](/img/structure/B2871074.png)
methanone](/img/structure/B2871077.png)

